molecular formula C18H18BrNO4 B13607435 benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate

benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate

Cat. No.: B13607435
M. Wt: 392.2 g/mol
InChI Key: ZDCMQOACUZHVNX-UHFFFAOYSA-N
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Description

Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a bromophenyl group, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate typically involves the reaction of benzyl chloroformate with 5-(4-bromophenyl)-1,3-dioxane-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[5-(4-chlorophenyl)-1,3-dioxan-5-yl]carbamate
  • Benzyl N-[5-(4-fluorophenyl)-1,3-dioxan-5-yl]carbamate
  • Benzyl N-[5-(4-methylphenyl)-1,3-dioxan-5-yl]carbamate

Uniqueness

Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C18H18BrNO4

Molecular Weight

392.2 g/mol

IUPAC Name

benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate

InChI

InChI=1S/C18H18BrNO4/c19-16-8-6-15(7-9-16)18(11-22-13-23-12-18)20-17(21)24-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21)

InChI Key

ZDCMQOACUZHVNX-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)(C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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